molecular formula C8H17NO2 B1420256 3-(2-Methoxyethoxy)piperidine CAS No. 946714-09-6

3-(2-Methoxyethoxy)piperidine

Cat. No.: B1420256
CAS No.: 946714-09-6
M. Wt: 159.23 g/mol
InChI Key: WHQOIXYNVRFCJC-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)piperidine is a chemical compound with the molecular formula C8H17NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

3-(2-Methoxyethoxy)piperidine has several applications in scientific research:

Safety and Hazards

The safety information for “3-(2-Methoxyethoxy)piperidine” includes several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “3-(2-Methoxyethoxy)piperidine” and other piperidine derivatives may have potential future applications in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyethoxy)piperidine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or activating these enzymes. Additionally, this compound may interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine, a key amino acid in cellular metabolism .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox homeostasis. Additionally, it may impact cell signaling pathways related to inflammation and apoptosis, thereby affecting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in altered metabolic pathways and changes in the levels of metabolites. Furthermore, this compound may inhibit or activate other enzymes involved in cellular metabolism, thereby influencing the overall metabolic flux within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, this compound may induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with other enzymes and influence metabolic flux. Additionally, this compound may affect the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters and subsequently distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with binding proteins may facilitate its transport to specific organelles or cellular regions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or nucleus. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)piperidine typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 2-methoxyethanol. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxyethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-6-11-8-3-2-4-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQOIXYNVRFCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307371
Record name 3-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-09-6
Record name 3-(2-Methoxyethoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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